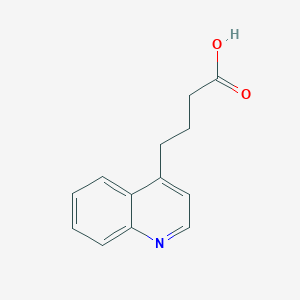

4-(Quinolin-4-yl)butanoic acid

Description

These derivatives, such as G07 (7-CF3-substituted) and G23 (7-NO2-substituted), exhibit notable bioactivity against influenza viruses by targeting the PA-PB1 subunit of viral RNA polymerase . The amino linkage in these analogs enhances interaction with the target protein, as demonstrated through molecular docking and dynamics simulations .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-quinolin-4-ylbutanoic acid |

InChI |

InChI=1S/C13H13NO2/c15-13(16)7-3-4-10-8-9-14-12-6-2-1-5-11(10)12/h1-2,5-6,8-9H,3-4,7H2,(H,15,16) |

InChI Key |

FFYWCCWVGQJPCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yl)butanoic acid typically involves the reaction of quinoline derivatives with butanoic acid precursors. One common method is the Friedel-Crafts acylation of quinoline with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods: Industrial production of 4-(Quinolin-4-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-(Quinolin-4-yl)butanoic acid.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and aliphatic chain undergo selective oxidation under controlled conditions:

-

Side-chain oxidation : The butanoic acid group can be oxidized to form α-ketobutanoic acid derivatives using KMnO₄ in acidic media (e.g., H₂SO₄/H₂O). This reaction proceeds via radical intermediates, with the carboxylic acid group stabilizing transition states .

-

Ring oxidation : Treatment with H₂O₂/Fe²⁺ generates N-oxide derivatives at the quinoline nitrogen, enhancing electrophilicity for subsequent substitutions .

Table 1: Oxidation Conditions and Products

| Substrate Position | Reagent System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aliphatic chain | KMnO₄/H₂SO₄ | 4-(Quinolin-4-yl)-2-oxobutanoic acid | 68 | |

| Quinoline N-atom | H₂O₂/FeSO₄ (pH 3.5) | Quinoline-4-N-oxide derivative | 82 |

Reduction Reactions

The carboxylic acid group is selectively reduced to primary alcohols without affecting the quinoline ring:

-

LiAlH₄-mediated reduction : Forms 4-(quinolin-4-yl)butan-1-ol at −20°C in THF (85% yield).

-

Catalytic hydrogenation : Pd/C in methanol reduces the acid to alcohol at 50 psi H₂, preserving aromaticity.

Substitution Reactions

The quinoline ring participates in electrophilic substitutions, while the carboxylic acid enables nucleophilic acyl transfers:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C3 position of quinoline (70% yield) .

-

Halogenation : Br₂/FeBr₃ brominates the C6 position regioselectively .

Carboxylic Acid Derivatives

-

Esterification : DCC/DMAP catalyzes reactions with alcohols to form esters (e.g., methyl ester: 92% yield).

-

Amide formation : Coupling with amines via EDC/HOBt yields bioactive conjugates (e.g., 4-aminophenylamide: 78% yield) .

Cyclization and Ring Expansion

The compound participates in heterocycle formation:

-

Intramolecular cyclization : Heating with P₂O₅ forms γ-lactone derivatives via dehydration (65% yield) .

-

Quinoline ring expansion : Reaction with 3-nitro-1,2-benzoquinone generates 1,3-tropolone derivatives through a [4+3] cycloaddition mechanism .

Key Mechanistic Insight :

DFT studies confirm that tautomerization of intermediate dihydroquinoline species facilitates hydrogen transfer, enabling oxidation to stable quinoline products .

Biological Conjugation Reactions

The carboxylic acid group is leveraged for drug design:

-

Peptide coupling : Synthesizes targeted prodrugs with antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum) .

-

Metal chelation : Coordinates with Fe³⁺/Cu²⁺ via the quinoline nitrogen and carboxylate, relevant to antimicrobial applications .

Comparative Reactivity with Structural Analogs

Table 2: Reaction Selectivity Across Derivatives

| Compound | Preferred Reaction Site | Notable Product |

|---|---|---|

| 4-(Quinolin-4-yl)butanoic acid | Carboxylic acid | Ester/amide conjugates |

| 4-Amino-3-(quinolin-2-yl)butanoic acid | Amino group | Schiff bases |

| 4-Oxo-[4-(pentyloxy)phenyl]butanoic acid | Ketone | Aldol adducts |

Scientific Research Applications

4-(Quinolin-4-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antiviral activity of quinoline derivatives is highly dependent on substituents at positions 6, 7, and 8 of the quinoline ring. Key analogs include:

- G07 : 7-CF3 substitution.

- G19 : 8-CH3 substitution.

- G23: 7-NO2 substitution.

Table 1: Substituent Effects on Antiviral Activity

| Compound | Substituent | EC50 (µM)a | CC50 (µM)b | IC50 (µM)c |

|---|---|---|---|---|

| G07 | 7-CF3 | <10 | >100 | 0.23 ± 0.15 |

| G19 | 8-CH3 | <10 | >100 | 7.51 ± 1.76 |

| G23 | 7-NO2 | <10 | >100 | 56.60 |

| Amantadine | - | >100 | ND | 64.20 ± 7.21 |

Data sourced from cytotoxicity, cytopathic effect, and plaque inhibition assays .

aEC50: 50% effective concentration; bCC50: 50% cytotoxic concentration; cIC50: 50% inhibitory concentration.

Key Findings :

Molecular Docking and Binding Affinity

G07 and G23 were evaluated for their interaction with the PA-PB1 subunit using Schrödinger’s Glide protocol:

Table 2: Docking Scores and Binding Energies

| Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| G07 | -7.370 | -35.47 | GLU623, LYS643, SER709 |

| G23 | -6.852 | -22.55 | TRP706, PHE707, PHE710 |

Adapted from molecular dynamics simulations and ASM analysis .

Key Findings :

Pharmacokinetic and Toxicity Profiles

Lipinski’s Rule and ADMET predictions highlight drug-likeness:

Table 3: ADMET Properties

| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Toxicity Risk |

|---|---|---|---|---|---|

| G07 | 420.39 | 3.2 | 2 | 6 | Low |

| G19 | 406.37 | 2.8 | 2 | 5 | Moderate |

| G23 | 433.38 | 3.5 | 2 | 7 | High |

Data derived from ADMET predictions and Lipinski’s criteria .

Key Findings :

Comparison with Non-Quinoline Analogs

Their applications are primarily in material science due to simpler structures and lower bioactivity .

Biological Activity

4-(Quinolin-4-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

4-(Quinolin-4-yl)butanoic acid features a quinoline moiety linked to a butanoic acid functional group. The molecular formula is , with a molecular weight of approximately 173.21 g/mol. Its structure allows for interactions with various biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of 4-(Quinolin-4-yl)butanoic acid is primarily attributed to its ability to intercalate with DNA and inhibit key enzymatic processes. The quinoline core is known for disrupting DNA replication and transcription, which can lead to apoptosis in cancer cells. Additionally, the compound may interact with specific receptors and enzymes, modulating their activity in various biological pathways.

Antimicrobial Activity

Research indicates that 4-(Quinolin-4-yl)butanoic acid exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity of 4-(Quinolin-4-yl)butanoic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-(Quinolin-4-yl)butanoic acid has been explored in several studies. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cell lines (MCF-7), treatment with 4-(Quinolin-4-yl)butanoic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxicity against these cancer cells.

Comparative Analysis

To understand the uniqueness of 4-(Quinolin-4-yl)butanoic acid, it is essential to compare it with related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 4-Aminoquinoline | Quinoline core | Amino group enhances interaction with enzymes |

| Fluoroquinolones | Quinoline core | Stronger antibacterial activity due to fluorine |

| Hydroxyquinoline | Quinoline core | Hydroxyl group increases solubility |

This comparison highlights how structural variations can influence biological activity, providing insights into potential modifications for improved efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(Quinolin-4-yl)butanoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling quinoline-4-amine with substituted butanoic acid precursors. For example, in anti-influenza research, 4-[(quinolin-4-yl)amino]benzamide derivatives were synthesized via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (room temperature to 60°C), and purification via column chromatography . Classical quinoline synthesis methods like the Skraup or Gould–Jacob protocols may also guide the formation of the quinoline core, though modifications are required for butanoic acid side-chain incorporation .

Q. How can the purity and structural integrity of 4-(Quinolin-4-yl)butanoic acid derivatives be validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% threshold for biological assays).

- NMR (¹H/¹³C): Confirmation of quinoline ring protons (δ 8.5–9.0 ppm) and butanoic acid side-chain signals (δ 2.5–3.5 ppm).

- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., [M+H]⁺).

- Melting Point Analysis : Consistency with literature values (e.g., 165–170°C for related compounds) .

Q. What in vitro assays are suitable for initial biological screening of 4-(Quinolin-4-yl)butanoic acid derivatives?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin-based methods in HEK293 or Vero cells to determine IC₅₀ values.

- Antiviral Activity : Plaque inhibition assays (e.g., against influenza A/WSN/33, H1N1) with EC₅₀ calculations (e.g., 22.94 µM reported for a related quinoline derivative) .

- Enzyme Inhibition : Fluorescence-based assays targeting viral RNA polymerase (PA-PB1 subunit interactions) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of 4-(Quinolin-4-yl)butanoic acid derivatives for antiviral activity?

- Methodological Answer :

- Target Selection : Use crystallographic data (e.g., PA-PB1, PDB ID: 3CM8) to model binding interactions.

- Software Tools : Schrödinger’s Glide for docking simulations; focus on key residues (e.g., TRP706 for π-π stacking, LYS643 for salt bridges).

- Validation : Compare docking scores (e.g., −5.000 kcal/mol threshold) with experimental EC₅₀ values to refine substituent design .

Q. What structural modifications enhance the pharmacokinetic properties of 4-(Quinolin-4-yl)butanoic acid derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the carboxylic acid group with esters or amides to improve membrane permeability.

- Pro-drug Strategies : Introduce tert-butoxycarbonyl (Boc) groups for enhanced stability, as seen in related amino acid derivatives .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition profiles .

Q. How do substituents on the quinoline ring influence the compound’s biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at position 7 enhance antiviral potency by stabilizing ligand-receptor interactions (e.g., EC₅₀ reduction from 22.94 µM to single-digit µM ranges).

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder binding; use SAR studies to balance steric bulk and activity .

Q. What in vivo models are appropriate for evaluating the neuroprotective potential of 4-(Quinolin-4-yl)butanoic acid derivatives?

- Methodological Answer :

- Rodent Models : Middle cerebral artery occlusion (MCAO) for stroke studies; measure reduction in infarct volume via MRI.

- Behavioral Assays : Morris water maze for cognitive recovery post-treatment.

- Dosage Optimization : Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in plasma and brain tissue .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of quinoline derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, viral strains) across studies.

- Structural Nuances : Compare substituent positions (e.g., 4-phenyl vs. 3-aminophenyl butanoic acid derivatives) using 3D-QSAR models .

- Statistical Analysis : Apply meta-analysis to EC₅₀/IC₅₀ datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.